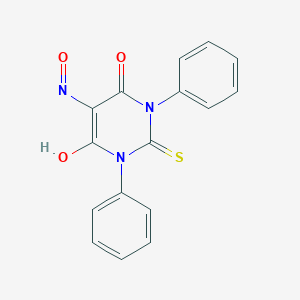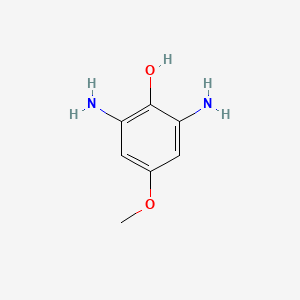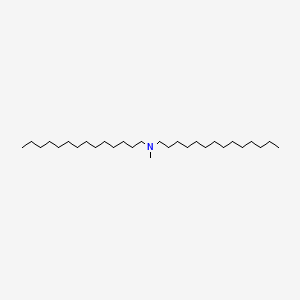
Methyldimyristylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyldimyristylamine is a chemical compound with the molecular formula C29H61N. It is also known by other names such as N-Methyl-N-tetradecyl-1-tetradecanamine. This compound belongs to the class of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Preparation Methods
Methyldimyristylamine can be synthesized through various methods. One common synthetic route involves the alkylation of primary amines. For instance, the reaction of tetradecylamine with methyl iodide under basic conditions can yield this compound. Industrial production methods often involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Methyldimyristylamine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. .
Scientific Research Applications
Methyldimyristylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of cell membrane dynamics due to its amphiphilic nature.
Medicine: this compound is investigated for its potential use in drug delivery systems.
Industry: It is used in the production of surfactants and emulsifiers, which are essential in various industrial processes .
Mechanism of Action
The mechanism by which Methyldimyristylamine exerts its effects involves its interaction with cell membranes. Due to its amphiphilic nature, it can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport .
Comparison with Similar Compounds
Methyldimyristylamine can be compared with other similar compounds such as:
- Dimethyldodecylamine
- Dimethyloctadecylamine
- Dimethyldecylamine These compounds share similar structural features but differ in the length of their alkyl chains. This compound is unique due to its specific chain length, which imparts distinct physicochemical properties and biological activities .
Properties
CAS No. |
41961-81-3 |
|---|---|
Molecular Formula |
C29H61N |
Molecular Weight |
423.8 g/mol |
IUPAC Name |
N-methyl-N-tetradecyltetradecan-1-amine |
InChI |
InChI=1S/C29H61N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30(3)29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-29H2,1-3H3 |
InChI Key |
KUFYUMSBZMUWAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


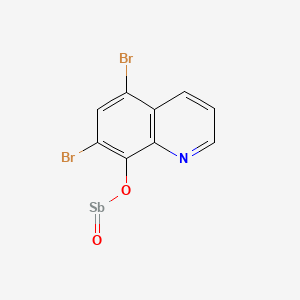
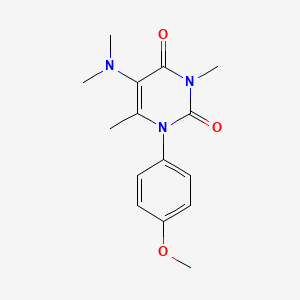
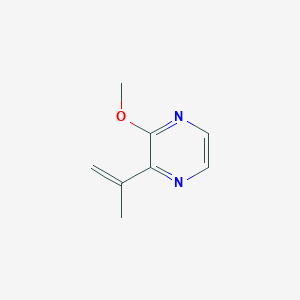

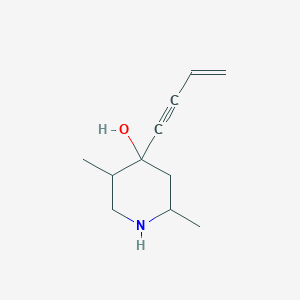

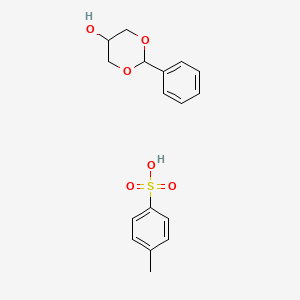
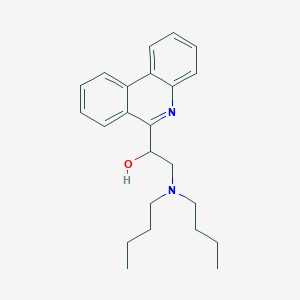
![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)

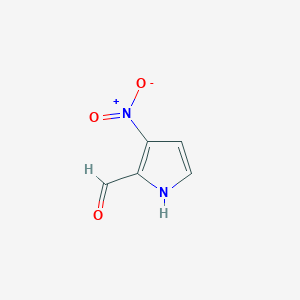
![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
